1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
Description
The compound 1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core linked to two 4-fluorophenyl-substituted piperazine moieties. This structure is notable for its dual fluorophenyl groups, which enhance lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS) and oncology drug discovery .
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5/c23-17-3-1-16(2-4-17)20-15-21-22(25-9-10-29(21)26-20)28-13-11-27(12-14-28)19-7-5-18(24)6-8-19/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCQFEVCLDMGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the fluorophenyl groups can be done via nucleophilic aromatic substitution reactions.
Piperazine ring formation: This step might involve the reaction of the intermediate compounds with piperazine under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to de-fluorinated products.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its inhibitory effects on various kinases involved in cancer progression. A notable study demonstrated that derivatives of this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2, with an IC50 value of 8.1 nM. The binding interactions were characterized through co-crystal structures, revealing crucial hydrogen bonding and hydrophobic interactions that enhance its efficacy against cancer cells .
| Compound | Target Kinase | IC50 (nM) | Binding Interaction |
|---|---|---|---|
| 1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine | CDK2 | 8.1 | Hydrogen bonds with Glu81 and Leu83 |
Neurological Disorders
The compound has also been investigated for its neuroprotective properties. Studies indicate that it may modulate neurotransmitter systems and exhibit antidepressant-like effects in animal models. Its ability to inhibit monoamine oxidase (MAO) enzymes suggests a mechanism for increasing serotonin and dopamine levels in the brain, which could be beneficial for treating depression and anxiety disorders .
| Study Focus | Effect | Mechanism |
|---|---|---|
| Neuroprotection | Antidepressant-like | MAO inhibition |
Antiviral Activity
Emerging research has explored the antiviral applications of this compound, particularly against RNA viruses such as dengue and SARS-CoV-2. The compound's ability to inhibit specific viral kinases has shown promise in preclinical models, suggesting a potential role in antiviral therapies .
| Virus | Inhibition Target | Efficacy |
|---|---|---|
| Dengue Virus | Viral Kinases | Promising |
| SARS-CoV-2 | Viral Kinases | Promising |
Case Study 1: Inhibition of CDK2
In a study published in ScienceOpen, researchers synthesized various derivatives of the compound and assessed their kinase inhibitory activities. The most potent derivative demonstrated significant selectivity against CDK2 compared to other kinases, indicating its potential as a targeted anticancer therapy .
Case Study 2: Neuropharmacological Evaluation
A pharmacological evaluation conducted by researchers at a leading university reported that the compound exhibited significant antidepressant-like effects in rodent models, correlating with increased levels of serotonin and norepinephrine. This study supports the hypothesis that the compound may serve as a novel treatment for mood disorders .
Mechanism of Action
The mechanism of action for compounds like 1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a]Pyrazine Derivatives
1-(4-Chlorophenyl)-4-[2-(4-Fluorophenyl)Pyrazolo[1,5-a]Pyrazin-4-yl]Piperazine (G430-1277)
- Structural Difference : Chlorophenyl replaces one fluorophenyl group.
- Properties :
- Molecular Formula: C₂₂H₁₉ClFN₅ vs. C₂₂H₁₉F₂N₅ (target compound).
- Molecular Weight: 408.88 g/mol vs. 391.42 g/mol.
4-[4-(2,5-Dimethylphenyl)-1-Piperazinyl]-2-(4-Fluorophenyl)Pyrazolo[1,5-a]Pyrazine
Heterocyclic Core Modifications
2-[4-(4-Chlorophenyl)Piperazin-1-ylMethyl]Pyrazolo[1,5-a]Pyridine
- Structural Difference : Pyridine replaces pyrazine in the heterocyclic core.
- Impact : Pyridine’s lower electron density compared to pyrazine alters π-π stacking and hydrogen-bonding interactions, reducing affinity for serotonin receptors .
Pyrazolo[1,5-a]Pyrimidine Derivatives (COX-2 Inhibitors)
Piperazine Substituent Variations
1-(Bis(4-Fluorophenyl)Methyl)-4-(3-Phenylpropyl)Piperazine (GBR-12909)
- Structural Difference : Bis(4-fluorophenyl)methyl and 3-phenylpropyl groups.
- Impact : Enhanced dopamine transporter (DAT) inhibition (IC₅₀ = 2 nM) but increased risk of cardiotoxicity due to prolonged receptor occupancy .
MCL0042 (MC4R Antagonist)
- Structure : 1-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-[4-(1-naphthyl)butyl]piperazine.
- Impact: Methylpiperazine improves solubility but reduces melanocortin-4 receptor (MC4R) antagonism potency (Ki = 12 nM vs. 8 nM for target compound analogs) .
Comparative Data Table
Key Findings and Implications
Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller atomic radius improve metabolic stability and target affinity compared to chlorine .
Heterocyclic Core : Pyrazolo[1,5-a]pyrazine offers balanced electronic properties for CNS penetration, while pyrimidine/pyridine derivatives favor peripheral targets .
Piperazine Modifications : Bulky substituents (e.g., naphthylbutyl) enhance receptor selectivity but may compromise pharmacokinetics .
Biological Activity
The compound 1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound consists of a piperazine moiety linked to a pyrazolo[1,5-a]pyrazine structure, which is further substituted with fluorophenyl groups. The structural complexity suggests potential interactions with various biological targets.
| Structural Feature | Description |
|---|---|
| Piperazine Moiety | Provides basic nitrogen functionality for receptor interaction. |
| Pyrazolo[1,5-a]pyrazine Core | Known for diverse biological activities including anticancer and antimicrobial effects. |
| Fluorophenyl Substituents | Enhance lipophilicity and bioavailability. |
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For example, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The piperazine group is commonly associated with neuropharmacological activity. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly in the treatment of neurological disorders such as depression and anxiety . The specific interactions of this compound with serotonin and dopamine receptors warrant further investigation.
Enzymatic Inhibition
Preliminary studies suggest that the compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, similar compounds have been identified as competitive inhibitors of tyrosinase, which is crucial for melanin biosynthesis . The inhibition of such enzymes could lead to therapeutic applications in treating hyperpigmentation disorders.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating their activity and leading to desired therapeutic outcomes.
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. The results indicated that these compounds exhibited IC50 values in the micromolar range, demonstrating significant potency against cancer cells compared to standard chemotherapeutics .
Neuropharmacological Assessment
Another study focused on the neuropharmacological profile of piperazine derivatives. The findings suggested that these compounds could enhance serotonergic activity, potentially providing therapeutic benefits in mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
